![molecular formula C20H21NO6 B2456214 2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid CAS No. 1164482-84-1](/img/structure/B2456214.png)
2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid
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Overview
Description
“2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid” is a chemical compound with the CAS Number: 1164482-84-1 . It has a molecular weight of 371.39 . The IUPAC name for this compound is 2-{methyl [(2E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]amino}benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H21NO6/c1-21(15-8-6-5-7-14(15)20(23)24)18(22)10-9-13-11-16(25-2)19(27-4)17(12-13)26-3/h5-12H,1-4H3,(H,23,24)/b10-9+ . This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Metabolic Studies and Detoxification
Research on benzoic acid derivatives often focuses on their metabolism within biological systems. For instance, a study on the detoxification of benzoic acid through glycine conjugation in humans highlighted the metabolic pathways involved in processing xenobiotic substances like benzoic acid. This research provides crucial insights into how similar compounds, including derivatives of benzoic acid, are metabolized and detoxified by the human body, emphasizing the complex interplay between xenobiotic substances and biological metabolisms (Irwin et al., 2016).
Therapeutic Potential
Some benzoic acid derivatives have been explored for their therapeutic potential in various medical conditions. For example, TAC-101, a synthetic retinoid with a benzoic acid moiety, was studied for its antitumor activity in hepatocellular carcinoma, showcasing the potential of benzoic acid derivatives in cancer therapy (Okusaka et al., 2012). This suggests that derivatives of benzoic acid, including the specific compound , may hold promise in therapeutic applications, particularly in oncology.
Environmental Presence and Exposure
Benzoic acid derivatives are also studied for their environmental presence and human exposure. For instance, the occurrence of parabens (benzoic acid esters) in human placenta studies reveals the widespread exposure to these compounds and their potential effects on human health (Valle-Sistac et al., 2016). Such research underscores the importance of understanding the environmental and health implications of benzoic acid derivatives, including how they interact with biological systems and their potential roles as endocrine disruptors.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-[methyl-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-21(15-8-6-5-7-14(15)20(23)24)18(22)10-9-13-11-16(25-2)19(27-4)17(12-13)26-3/h5-12H,1-4H3,(H,23,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOISROUYNXCHQJ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid |
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